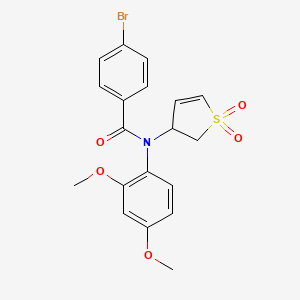

4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Description

This compound features a brominated benzamide core substituted with a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone group (SO₂) in the dihydrothiophene ring enhances polarity, while the methoxy groups contribute to lipophilicity and electronic effects. Its synthesis likely involves reacting 4-bromobenzoyl chloride with a dihydrothiophene sulfone-containing amine precursor, analogous to methods described for similar amides .

Properties

IUPAC Name |

4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEABZBCXQACQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is C16H18BrN1O4S1 with a molecular weight of approximately 396.29 g/mol. The compound features a bromine atom, methoxy groups, and a dioxido-thiophene moiety, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18BrN1O4S1 |

| Molecular Weight | 396.29 g/mol |

| Structural Features | Bromine, Methoxy groups, Dioxido-thiophene moiety |

Biological Activity

Preliminary studies indicate that 4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide exhibits several significant biological activities:

Anticancer Activity:

Research has shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Mechanisms of Action:

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound has been shown to interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis: Studies suggest that it can trigger programmed cell death in cancer cells.

- Antioxidant Properties: The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Synthesis Methods

The synthesis of 4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can be achieved through several approaches:

- Direct Bromination: Utilizing bromine in the presence of suitable solvents to introduce the bromine atom.

- Condensation Reactions: Combining appropriate thiophene derivatives with benzamides under acidic or basic conditions to form the target compound.

- Functional Group Modifications: Employing various chemical reactions to introduce methoxy groups and dioxido functionalities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A study conducted on different cancer cell lines revealed that 4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results suggested that the compound could be a promising candidate for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in cancer cells. The study highlighted its role in modulating apoptosis-related proteins such as Bcl-2 and caspases, thereby confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2.1. Substituent Effects on Electronic and Steric Properties

4-Bromo-N-(2-Nitrophenyl)Benzamide ():

The nitro group is a strong electron-withdrawing substituent, reducing electron density on the benzamide core compared to the methoxy groups in the target compound. This difference impacts reactivity in electrophilic substitution and hydrogen-bonding capacity. The nitro analog crystallizes in a triclinic system (space group P1) with distinct unit cell parameters (a = 3.83 Å, b = 12.68 Å) , while the target compound’s crystal data remain unreported.N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide ():

The 3,4,5-trimethoxy substitution pattern increases steric bulk and electron-donating effects compared to the 2,4-dimethoxy group in the target compound. The trimethoxy derivative forms hydrogen-bonded chains along the [101] axis via N–H···O interactions , suggesting similar packing motifs may exist in the target compound.

2.2. Sulfone-Containing Analogs

- 2-Bromo-N-(1,1-Dioxidotetrahydro-3-Thienyl)-N-(4-Methoxybenzyl)Benzamide (): This compound shares the dihydrothiophene sulfone moiety but substitutes the 2,4-dimethoxyphenyl group with a 4-methoxybenzyl group.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Ethyl-3-Nitrobenzamide ():

The nitrobenzamide core and ethyl group contrast with the target compound’s bromobenzamide and aryl substituents. The nitro group’s electron-withdrawing nature reduces basicity at the amide nitrogen, affecting solubility and reactivity .

2.3. Heterocyclic Ring Variations

- 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide (): Replacing the dihydrothiophene sulfone with a thienopyrazole ring introduces additional hydrogen-bonding sites (N–H) and aromatic π-π interactions. The pyrazole’s basicity may enhance solubility in polar solvents compared to the sulfone-containing target compound .

Physicochemical and Spectroscopic Comparisons

- FT-IR Spectroscopy: The target compound’s FT-IR spectrum would show S=O stretches (~1150–1300 cm⁻¹) absent in non-sulfone analogs like benzoylthioureas (). Methoxy C–O stretches (~1250 cm⁻¹) and bromine-related vibrations (~500–600 cm⁻¹) further differentiate it from nitro- or cyano-substituted derivatives .

- However, the 2,4-dimethoxyphenyl group’s lipophilicity may counteract this, leading to intermediate solubility .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.